2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide
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Overview
Description
2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring fused with a thioamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide typically involves the reaction of an imidazole derivative with a thioamide precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Imidazole: A simpler structure without the thioamide group, widely used in pharmaceuticals.
Benzimidazole: Contains a fused benzene ring, known for its antiparasitic and antifungal properties.
Thiazole: Similar heterocyclic structure but with a sulfur atom in the ring, used in various drugs and dyes.
Uniqueness: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is unique due to the presence of both the imidazole and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .
Properties
Molecular Formula |
C5H7N3S2 |
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Molecular Weight |
173.3 g/mol |
IUPAC Name |
2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3S2/c6-4(9)1-3-2-7-5(10)8-3/h2H,1H2,(H2,6,9)(H2,7,8,10) |
InChI Key |
KEOFLXJBMAYVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N1)CC(=S)N |
Origin of Product |
United States |
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